molecular formula C12H20N2O3S2 B563856 1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane CAS No. 1031239-28-7

1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane

Cat. No. B563856
M. Wt: 304.423
InChI Key: GFRKEFDSVIQXSW-UHFFFAOYSA-N
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Description

“1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane” is a chemical compound with the molecular formula C12H20N2O3S2 . It is a derivative of isothiocyanate, which is a functional group found in compounds with the formula R−N=C=S .


Synthesis Analysis

The synthesis of isothiocyanates can be achieved by the degradation of dithiocarbamate salts, induced with lead nitrate . A related method involves the tosyl chloride-mediated decomposition of dithiocarbamate salts . Isothiocyanates may also be accessed by the fragmentation reactions of 1,4,2-oxathiazoles .


Molecular Structure Analysis

The general structure of an isothiocyanate is R−N=C=S . The N=C and C=S distances are 117 and 158 pm respectively . Typical bond angles for C−N=C in aryl isothiocyanates are near 165° .


Chemical Reactions Analysis

Isothiocyanates are weak electrophiles, susceptible to hydrolysis . In general, nucleophiles attack at carbon .

Scientific Research Applications

Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater

  • Summary : This review summarizes knowledge on the biodegradation of ETBE, a gasoline ether oxygenate, in soil and groundwater, highlighting microorganisms capable of aerobic degradation and the potential for anaerobic biodegradation. The review discusses the metabolic pathways, enzymatic activities, and the impact of co-contaminants on ETBE degradation efficiency. This research is relevant due to the structural similarities between ETBE and other ether compounds, offering insights into the biodegradation processes of complex organic compounds in environmental settings (Thornton et al., 2020).

Current Potential Health Benefits of Sulforaphane

  • Summary : This paper explores sulforaphane, an isothiocyanate derived from glucoraphanin found in cruciferous vegetables, and its wide range of biological effects, including antioxidant, antimicrobial, anticancer, and neuroprotective activities. The study underscores the chemical's versatility and potential in health applications, highlighting the importance of isothiocyanates in medical research. Given the structural relevance, insights into the functional properties of isothiocyanates like sulforaphane could inform research on similar compounds (Kim & Park, 2016).

Reactions of CO2 and CO2 Analogs with Reagents Containing Si–H and Si–N Units

  • Summary : This review discusses reactions of CO2 and its analogs with aminosilanes and hydridosilanes, highlighting the catalytic and reactive potential of these interactions in creating valuable products and intermediates. The relevance of this research lies in its exploration of fundamental reactions that can be applied in the development of new materials and chemical processes, possibly offering a framework for understanding reactions involving complex organic compounds like the one (Kraushaar et al., 2014).

Propylene Synthesis via Propane Dehydrogenation

  • Summary : This review focuses on Pt-based catalysts for the propane dehydrogenation reaction, an essential process for propylene production. It examines how promoters and supports influence catalytic activity, offering insights into catalyst design and optimization for hydrocarbon processing. This research may provide indirect insights into the reactivity and handling of complex organic compounds in industrial settings (Martino et al., 2021).

properties

IUPAC Name

1-isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S2/c18-11-13-3-1-5-15-7-9-17-10-8-16-6-2-4-14-12-19/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRKEFDSVIQXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C=S)COCCOCCOCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675701
Record name 1-Isothiocyanato-3-{2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy}propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane

CAS RN

1031239-28-7
Record name 1-Isothiocyanato-3-{2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy}propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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